molecular formula C13H13FO2 B6145227 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid CAS No. 1486179-53-6

5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B6145227
CAS No.: 1486179-53-6
M. Wt: 220.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)spiro[23]hexane-5-carboxylic acid is a chemical compound characterized by its unique spiro structure, which includes a hexane ring fused to a carboxylic acid group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting with the preparation of the spirohexane core. One common method involves the reaction of a suitable fluorophenyl precursor with a hexane derivative under specific conditions to form the spiro structure. The carboxylic acid group is then introduced through further chemical reactions, such as oxidation or carboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce hydrocarbon derivatives.

Scientific Research Applications

5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, influencing their activity. The spiro structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)spiro[2.3]hexane-5-carboxylic acid
  • 5-(4-bromophenyl)spiro[2.3]hexane-5-carboxylic acid
  • 5-(4-methylphenyl)spiro[2.3]hexane-5-carboxylic acid

Uniqueness

5-(4-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The spiro structure also contributes to its distinct characteristics, making it a valuable compound for various applications.

Properties

CAS No.

1486179-53-6

Molecular Formula

C13H13FO2

Molecular Weight

220.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.